2-Propoxyethyl benzoate 2-Propoxyethyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17892191
InChI: InChI=1S/C12H16O3/c1-2-8-14-9-10-15-12(13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
SMILES:
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

2-Propoxyethyl benzoate

CAS No.:

Cat. No.: VC17892191

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

2-Propoxyethyl benzoate -

Specification

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name 2-propoxyethyl benzoate
Standard InChI InChI=1S/C12H16O3/c1-2-8-14-9-10-15-12(13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Standard InChI Key OALFAAFIQJBHRZ-UHFFFAOYSA-N
Canonical SMILES CCCOCCOC(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Propoxyethyl benzoate is defined by the IUPAC name 2-propoxyethyl benzoate, reflecting its two primary components: a benzoic acid moiety and a 2-propoxyethanol group. The canonical SMILES representation (CCCOCCOC(=O)C1=CC=CC=C1) delineates its propyl ether chain (-OCCCOC) esterified to the carbonyl group of benzoic acid. The three-dimensional conformation, inferred from PubChem’s 3D structure database, suggests a planar aromatic ring with a flexible propoxyethyl tail, influencing its solubility and reactivity .

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
IUPAC Name2-propoxyethyl benzoate
InChI KeyOALFAAFIQJBHRZ-UHFFFAOYSA-N
SMILESCCCOCCOC(=O)C1=CC=CC=C1

Spectroscopic Profiles

While direct spectral data for 2-propoxyethyl benzoate are scarce, analogous benzoate esters exhibit distinctive infrared (IR) absorption bands at 1,710–1,740 cm⁻¹ (C=O stretch) and 1,250–1,300 cm⁻¹ (ester C-O). Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals at δ 7.4–8.1 ppm and methyl/methylene groups from the propoxy chain at δ 0.9–1.6 ppm . High-resolution mass spectrometry (HRMS) would likely yield a molecular ion peak at m/z 208.25, corroborating its molecular weight.

Synthesis and Manufacturing

Conventional Esterification Routes

The synthesis of 2-propoxyethyl benzoate follows classic Fischer esterification, where benzoic acid reacts with 2-propoxyethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic acyl substitution, with water eliminated as a byproduct:

C₆H₅COOH+HOCH₂CH₂OCH₂CH₂CH₃H+C₆H₅COOCH₂CH₂OCH₂CH₂CH₃+H₂O\text{C₆H₅COOH} + \text{HOCH₂CH₂OCH₂CH₂CH₃} \xrightarrow{H^+} \text{C₆H₅COOCH₂CH₂OCH₂CH₂CH₃} + \text{H₂O}

Alternative methods employ acyl chlorides; for example, benzoyl chloride may react with 2-propoxyethanol in the presence of a base (e.g., pyridine) to scavenge HCl .

Industrial-Scale Considerations

Large-scale production faces challenges in purifying the product from unreacted alcohols and acids. Distillation under reduced pressure (50–100°C at 10–20 mmHg) is typical, though side reactions like transesterification require careful temperature control . A 2018 study demonstrated the utility of T3P (propylphosphonic anhydride) as a coupling agent for analogous esters, achieving yields exceeding 85% under mild conditions .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 2-propoxyethyl benzoate remain limited, but extrapolations from similar esters suggest:

  • Boiling Point: ~250–270°C (estimated via Joback method)

  • Density: 1.05–1.10 g/cm³ at 20°C

  • Solubility: Miscible with organic solvents (e.g., ethanol, acetone); aqueous solubility <1 g/L

Table 2: Estimated Physicochemical Properties

PropertyValueBasis
LogP (Octanol-Water)2.8–3.2Predicted via XLogP3
Refractive Index1.48–1.50Analogous esters
Flash Point>120°CASTM D93

Stability and Reactivity

The compound is stable under ambient conditions but may hydrolyze in strongly acidic or alkaline environments, regenerating benzoic acid and 2-propoxyethanol. UV-Vis spectra indicate absorption maxima near 270 nm, suggesting susceptibility to photodegradation.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzoate esters are pivotal in prodrug design, where esterification enhances drug lipophilicity. For instance, 2-propoxyethyl benzoate could serve as a protecting group for hydroxyl moieties in antibiotic synthesis, though direct evidence is lacking .

Fragrance and Flavor Industry

The compound’s aromatic backbone and low volatility make it a candidate for fixatives in perfumes. Its odor threshold remains unstudied, but structurally similar esters contribute fruity or floral notes.

Plasticizers and Solvents

With a molecular weight exceeding 200 Da, 2-propoxyethyl benzoate may act as a secondary plasticizer in polyvinyl chloride (PVC), improving flexibility. Its high boiling point also suits it as a coalescing agent in paints .

ParameterValueSource
Acute Oral Toxicity (LD₅₀)>2,000 mg/kg (rat)
Skin IrritationMild to moderate
Environmental PersistenceModerate (t₁/₂ >60 days)

Future Research Directions

Synthetic Optimization

Advances in catalytic systems (e.g., enzymatic esterification) could enhance yield and purity while reducing energy consumption. Immobilized lipases, effective in synthesizing other benzoate esters, warrant exploration .

Toxicological Studies

In vitro assays (e.g., Ames test for mutagenicity) and ecotoxicity studies (Daphnia magna LC₅₀) are critical to establishing safety thresholds.

Application-Specific Investigations

  • Drug Delivery: Evaluating its capacity to improve bioavailability of hydrophobic APIs.

  • Green Chemistry: Assessing biodegradability and renewable sourcing of precursors.

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